molecular formula C9H16O B6282294 [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol CAS No. 2287331-95-5

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol

Cat. No.: B6282294
CAS No.: 2287331-95-5
M. Wt: 140.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the reaction of [1.1.1]propellane with an appropriate organometallic reagent, followed by functionalization to introduce the hydroxyl group. For example, the reaction of [1.1.1]propellane with isopropylmagnesium bromide, followed by oxidation, can yield the desired compound .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow synthesis techniques. This approach allows for the efficient generation of [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species. Continuous flow processes offer high throughput and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the properties of other functional groups while providing enhanced stability and solubility. The compound’s unique three-dimensional structure allows it to interact with molecular targets in a distinct manner, potentially leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol stands out due to its specific substitution pattern, which imparts unique physicochemical properties. Its isopropyl group and hydroxyl functionality make it a versatile building block for further chemical modifications, enhancing its utility in various applications .

Properties

CAS No.

2287331-95-5

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.